molecular formula C38H46Cl2N6O8S B1667091 bio5192 CAS No. 327613-57-0

bio5192

Numéro de catalogue: B1667091
Numéro CAS: 327613-57-0
Poids moléculaire: 817.8 g/mol
Clé InChI: MNQBPRHHZPXCKZ-ZDCRTTOTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BIO 5192 est un inhibiteur hautement sélectif et puissant de l'intégrine alpha-4 bêta-1 (Very Late Antigen-4). Les intégrines sont des protéines qui facilitent l'adhésion cellulaire et la transduction du signal, jouant des rôles cruciaux dans divers processus physiologiques. BIO 5192 cible spécifiquement l'intégrine alpha-4 bêta-1, ce qui le rend précieux pour la recherche et les applications thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

BIO 5192 est synthétisé par un processus en plusieurs étapes impliquant le couplage de divers intermédiaires chimiques. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle de BIO 5192 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour purifier le produit final à une pureté ≥98% .

Analyse Des Réactions Chimiques

Biochemical Interactions of BIO5192 with VLA-4 Integrin

This compound exhibits high specificity for the α4β1 integrin, with a binding affinity 250–1,000 times greater than for the related α4β7 integrin . Its mechanism involves competitive inhibition of VLA-4’s binding to fibronectin and VCAM-1:

  • Fibronectin binding inhibition : this compound reduced binding of murine A20 lymphoma cells to fibronectin-coated surfaces by 43% (untreated cells) and 36% (phorbol ester-stimulated cells) .

  • VCAM-1 binding inhibition : The compound blocked soluble VCAM-1/Fc fusion protein binding to VLA-4, confirming its role as a direct antagonist .

Key structural features :

  • This compound’s small molecular weight enables rapid tissue penetration and reversible binding.

  • Its selectivity for α4β1 over α4β7 minimizes off-target effects in vivo .

Mobilization Efficacy of this compound

This compound induces rapid HSPC mobilization by disrupting VLA-4/VCAM-1 adhesion:

ParameterThis compound (IV)Plerixafor (IV)G-CSF (5-day)
Peak CFU-GM/mL1,5004002,500
Time to peak (hours)0.5–1196–120
Fold increase over baseline30×17×

Notable findings :

  • Additive effect : Combining this compound with plerixafor (CXCR4 antagonist) increased CFU-GM counts 3-fold compared to either agent alone .

  • Triplet therapy : this compound + plerixafor + G-CSF enhanced mobilization 135-fold over baseline, surpassing G-CSF alone .

Long-Term Repopulating Capacity

This compound-mobilized HSPCs demonstrate robust engraftment potential:

  • Primary transplantation : Donor chimerism reached 45–60% in mice receiving this compound-mobilized cells, comparable to G-CSF-mobilized cells .

  • Secondary transplantation : Stable multilineage engraftment confirmed the presence of long-term repopulating cells .

Table: Engraftment efficiency in competitive repopulation assays

TreatmentDonor Chimerism (%)
This compound45 ± 8
Plerixafor30 ± 6
G-CSF55 ± 10
This compound + Plerixafor60 ± 9

Impact of Splenectomy on Mobilization

The spleen modulates this compound’s activity:

  • Splenectomized mice : Mobilization efficacy decreased 4-fold with this compound + plerixafor, suggesting the spleen serves as a reservoir for mobilized HSPCs .

  • Baseline CFUs : Splenectomized mice exhibited higher baseline CFU counts (330 vs. 120/mL in wild-type) .

Applications De Recherche Scientifique

Hematopoietic Stem Cell Mobilization

One of the primary applications of BIO5192 is in the mobilization of HSPCs. Research indicates that treatment with this compound results in a 30-fold increase in HSPC mobilization compared to baseline levels. This effect can be further enhanced when combined with other agents such as plerixafor (AMD3100) and granulocyte colony-stimulating factor (G-CSF), resulting in an additive effect on mobilization .

Comparative Mobilization Data

Treatment CombinationMobilization FactorNotes
This compound Alone30-foldSignificant increase over baseline
This compound + Plerixafor33-foldAdditive effect observed
G-CSF AloneBaselineNo significant increase without inhibitors
G-CSF + this compound + Plerixafor17-foldEnhanced mobilization compared to G-CSF alone

Study 1: Mobilization Efficacy in Mice

In a study conducted on murine models, researchers demonstrated that administering this compound resulted in a rapid peak mobilization of HSPCs within 0.5 to 1 hour post-injection. The study also highlighted that the combination of this compound with plerixafor led to a sustained mobilization effect lasting up to 6 hours . Secondary transplantation assays confirmed that HSPCs mobilized by this combination maintained long-term repopulating capabilities.

Study 2: Impact on Neurological Function

Another area of interest is the neuroprotective effects of this compound. In models of spinal cord injury, treatment with this compound not only improved neurological function but also reduced oxidative damage, suggesting potential applications in neurodegenerative conditions . This dual action enhances its therapeutic profile beyond hematopoietic applications.

Mécanisme D'action

BIO 5192 exerts its effects by selectively binding to integrin alpha-4 beta-1. This binding inhibits the interaction between integrin alpha-4 beta-1 and its ligand, vascular cell adhesion molecule-1 (VCAM-1). This disruption leads to decreased cell adhesion and migration, which is beneficial in conditions where excessive cell adhesion contributes to disease pathology .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

BIO 5192 est unique en raison de sa haute sélectivité et de sa puissance pour l'intégrine alpha-4 bêta-1. Il induit une augmentation de 30 fois de la mobilisation des cellules souches et progénitrices hématopoïétiques murines, affichant un effet additif de 3 fois lorsqu'il est utilisé avec le plérixafor .

Activité Biologique

BIO5192 is a potent small molecule inhibitor specifically targeting the integrin Very Late Antigen-4 (VLA-4, α4β1). It has garnered attention for its ability to mobilize hematopoietic stem and progenitor cells (HSPCs) and its potential therapeutic applications in various hematological conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on HSPC mobilization, and relevant case studies.

This compound functions by antagonizing the VCAM-1/VLA-4 interaction, which plays a crucial role in the adhesion and retention of HSPCs in the bone marrow niche. By inhibiting this interaction, this compound facilitates the mobilization of HSPCs into the peripheral blood.

Key Properties:

  • High Selectivity : this compound exhibits a binding affinity of Kd<10pMK_d<10\,\text{pM} for VLA-4, significantly higher than for other integrins such as α4β7 and αIIbβ3 .
  • Mobilization Effects : Studies demonstrate a 30-fold increase in HSPC mobilization over baseline levels when administered alone, with even greater effects observed when combined with other agents like plerixafor (AMD3100) and granulocyte colony-stimulating factor (G-CSF) .

Mobilization Studies

The following table summarizes key findings from studies assessing the mobilization effects of this compound:

Study Treatment HSPC Mobilization (fold increase) Notes
Ramirez et al. (2009)This compound alone30-foldSignificant increase in murine HSPCs
Ramirez et al. (2009)This compound + Plerixafor17-fold (compared to G-CSF alone)Additive effect observed
DiPersio et al. (2019)This compound + G-CSF + Plerixafor135-foldSuperior long-term engraftment potential

Comparative Efficacy

In a comparative study involving multiple inhibitors, this compound was shown to effectively mobilize HSPCs alongside newer agents like CWHM-823 and firategrast. The following table illustrates the comparative efficacy:

Inhibitor HSPC Mobilization Notes
This compoundHighEffective as a standalone agent
CWHM-823Higher than this compoundImproved pharmacokinetics noted
FirategrastModerateCombined effects with CXCR2 agonists

Case Study: Efficacy in Autoimmune Models

Research conducted on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, demonstrated that this compound effectively reduces inflammation by inhibiting leukocyte migration into inflamed tissues. This was evidenced by significant reductions in clinical symptoms and inflammatory markers when compared to control groups receiving no treatment or other integrin inhibitors .

Long-term Repopulating Assays

In competitive long-term repopulating assays, mice receiving transplants of HSPCs mobilized by this compound showed robust engraftment capabilities, comparable to those treated with G-CSF over extended periods. The engraftment efficiency was assessed through donor chimerism levels, revealing that cells mobilized by the combination of this compound and plerixafor had superior long-term repopulating potential compared to either agent alone .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQBPRHHZPXCKZ-ZDCRTTOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46Cl2N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327613-57-0
Record name BIO-5192
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327613570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIO-5192
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W0N209OS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bio5192
Reactant of Route 2
bio5192
Reactant of Route 3
Reactant of Route 3
bio5192
Reactant of Route 4
Reactant of Route 4
bio5192
Reactant of Route 5
Reactant of Route 5
bio5192
Reactant of Route 6
Reactant of Route 6
bio5192

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.